GPR120 Agonist 1

Insulin resistance Macrophage inflammation Obesity pharmacology

Procure this specific GPR120 Agonist 1 (cpdA) for oral dosing in obese mouse models to replicate peer-reviewed metabolic improvements. It mitigates reproducibility risks associated with other compounds that lack validated in vivo target engagement or suffer metabolic instability. This reference standard is essential for PK/PD modeling and benchmarking novel agonists.

Molecular Formula C20H12ClF6NO3S
Molecular Weight 495.8 g/mol
Cat. No. B3028133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR120 Agonist 1
Molecular FormulaC20H12ClF6NO3S
Molecular Weight495.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=NSC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F
InChIInChI=1S/C20H12ClF6NO3S/c21-10-2-3-11(13(22)7-10)17-12(19(32-28-17)20(25,26)27)8-31-18-14(23)5-9(6-15(18)24)1-4-16(29)30/h2-3,5-7H,1,4,8H2,(H,29,30)
InChIKeyPSUHZRYVUSVFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR120 Agonist 1 (CAS 1628448-77-0): A Validated Small-Molecule FFAR4 Agonist for Metabolic and Inflammatory Research Procurement


GPR120 Agonist 1 (CAS 1628448-77-0), also referred to as cpdA in key in vivo studies, is a synthetic, orally available small-molecule agonist of GPR120 (FFAR4) with a defined isothiazole-based phenylpropanoic acid structure [1]. It serves as a selective, high-affinity tool compound validated in peer-reviewed primary research for interrogating GPR120-dependent insulin sensitization, anti-inflammatory signaling in macrophages, and glucose homeostasis in obese mouse models [2].

Why In-Class FFAR4 Agonist Substitution Carries High Experimental Risk: GPR120 Agonist 1 Procurement Rationale


GPR120 agonists are not functionally interchangeable due to divergent susceptibility to metabolic clearance, species-specific potency profiles, and G-protein coupling biases. Widely used tool compounds such as TUG-891 are documented to undergo β-oxidation in vivo, resulting in rapid loss of agonistic activity and confounding long-term metabolic studies [1]. Furthermore, achieving selectivity over the closely related lipid sensor GPR40 (FFAR1) remains a persistent challenge in this target class [2], and compounds lacking validated in vivo anti-inflammatory and insulin-sensitizing profiles cannot be assumed to replicate the phenotypic outcomes demonstrated with GPR120 Agonist 1. Substitution without direct evidence of comparable in vivo target engagement introduces substantial reproducibility risk.

Quantitative Differentiators for GPR120 Agonist 1 Versus Analogs: A Comparator-Based Evidence Guide for Scientific Selection


Comparative In Vivo Anti-Inflammatory Efficacy: GPR120 Agonist 1 (cpdA) vs. Endogenous ω-3 Fatty Acid Agonists

GPR120 Agonist 1 (cpdA) provides sustained, pharmacologically relevant GPR120 activation that is not achievable with endogenous ω-3 fatty acid ligands due to impractically high dietary intake requirements. The compound exerts potent anti-inflammatory effects on macrophages and insulin-sensitizing effects in obese mice in a GPR120-dependent manner [1]. This establishes a clear functional advantage for exogenously administered small-molecule agonists over natural ligands in chronic disease modeling.

Insulin resistance Macrophage inflammation Obesity pharmacology

Cross-Species GPR120 Potency Profile: Human vs. Mouse Receptor Differential Activity

GPR120 Agonist 1 exhibits a defined and quantifiable cross-species potency profile in HEK293 cells heterologously expressing GPR120. It activates human GPR120 with an EC50 of 42 nM and mouse GPR120 with an EC50 of 77 nM in calcium flux assays, representing a ~1.8-fold species difference [1]. This reproducible potency differential is critical for accurate translation between in vitro human receptor pharmacology and in vivo mouse model studies.

Receptor pharmacology Species-specific potency Calcium flux assay

Validated In Vivo Insulin Sensitization and Glucose Homeostasis Phenotype in Obese Mice

In high-fat diet-fed obese mice, treatment with GPR120 Agonist 1 (cpdA) produces a comprehensive metabolic improvement phenotype that includes improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity, and decreased hepatic steatosis [1]. These endpoints are derived from a rigorously controlled, GPR120-dependent mechanism, establishing a benchmark in vivo profile against which alternative agonists should be evaluated.

In vivo efficacy Insulin sensitivity Glucose tolerance Type 2 diabetes

Chemical Scaffold Stability: Resistance to β-Oxidation-Mediated Inactivation vs. TUG-891

The phenylpropanoic acid moiety present in first-generation tool compounds such as TUG-891 is known to be susceptible to β-oxidation, leading to metabolic degradation and loss of GPR120 agonistic activity in vivo [1]. The isothiazole-based phenylpropanoic acid scaffold of GPR120 Agonist 1 represents a chemically distinct series that provides the sustained in vivo target engagement necessary for chronic efficacy studies.

Metabolic stability β-oxidation GPR120 agonist In vivo pharmacokinetics

Selectivity Over GPR40: Addressing a Persistent Target-Class Liability

Achieving high selectivity for GPR120 over the closely related fatty acid receptor GPR40 (FFAR1) is a well-recognized challenge in agonist development [1]. GPR120 Agonist 1 is characterized as a selective GPR120 agonist in its primary characterization [2], positioning it as a tool with reduced confounding pharmacological activity relative to dual agonists or non-selective compounds.

Selectivity profiling GPR40 FFAR1 Off-target activity

High-Value Research and Industrial Application Scenarios for GPR120 Agonist 1 Based on Quantitative Evidence


Validating GPR120-Dependent Anti-Inflammatory and Insulin-Sensitizing Mechanisms in Diet-Induced Obesity (DIO) Mouse Models

Procure GPR120 Agonist 1 for chronic oral dosing studies in high-fat diet-fed obese C57BL/6 mice to replicate the established phenotype of improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity, and reduced hepatic steatosis [1]. This compound is specifically validated for these endpoints, enabling researchers to confidently attribute observed effects to GPR120 agonism and to benchmark novel agonists against a well-characterized reference tool.

Cross-Species Pharmacology Studies Requiring Calibrated Human-to-Mouse Potency Translation

Utilize GPR120 Agonist 1 in parallel in vitro assays with human and mouse GPR120-expressing cells to establish species-specific EC50 values (human EC50: 42 nM; mouse EC50: 77 nM) [1]. This application is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for accurately extrapolating in vivo mouse dosing regimens to anticipated human target coverage, reducing the risk of dose selection errors in translational research.

Macrophage-Specific Inflammatory Signaling Studies in GPR120-Dependent Pathways

Deploy GPR120 Agonist 1 in macrophage cell culture systems (e.g., bone marrow-derived macrophages or RAW264.7 cells) to interrogate GPR120-mediated inhibition of LPS-induced inflammatory signaling [1]. The compound's established in vitro potency and selectivity profile [2] supports its use as a reference agonist for probing the β-arrestin-2-dependent anti-inflammatory arm of GPR120 signaling, distinct from Gαq/11-mediated calcium flux.

Comparative Benchmarking of Novel GPR120 Agonist Candidates

Employ GPR120 Agonist 1 as a positive control and benchmark comparator in the preclinical profiling of novel GPR120 agonist candidates. Given its validated in vivo efficacy in metabolic endpoints [1] and defined in vitro potency [2], it serves as a critical reference standard for assessing whether new chemical entities achieve comparable or superior target engagement, selectivity, and functional outcomes in head-to-head studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR120 Agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.